(2Z)-furan-2-yl(methoxyimino)ethanoic acid

Cephalosporin SAR Stereochemistry Antibacterial potency

(2Z)-furan-2-yl(methoxyimino)ethanoic acid (CAS 39684-61-2), also referred to as (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid or syn-2-furyl-2-methoxyiminoacetic acid, is a heterocyclic carboxylic acid bearing a methoxyimino substituent on the α-carbon adjacent to a furan ring. It is formally classified as an (αZ)-α-(methoxyimino)-2-furanacetic acid derivative and exists as the thermodynamically preferred Z (syn) oxime isomer.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 39684-61-2
Cat. No. B3052229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-furan-2-yl(methoxyimino)ethanoic acid
CAS39684-61-2
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCON=C(C1=CC=CO1)C(=O)O
InChIInChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+
InChIKeyZNQCEVIJOQZWLO-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2Z)-furan-2-yl(methoxyimino)ethanoic acid (CAS 39684-61-2): Chemical Identity, Structural Classification, and Core Procurement Context


(2Z)-furan-2-yl(methoxyimino)ethanoic acid (CAS 39684-61-2), also referred to as (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid or syn-2-furyl-2-methoxyiminoacetic acid, is a heterocyclic carboxylic acid bearing a methoxyimino substituent on the α-carbon adjacent to a furan ring [1]. It is formally classified as an (αZ)-α-(methoxyimino)-2-furanacetic acid derivative and exists as the thermodynamically preferred Z (syn) oxime isomer . Its predominant industrial role is as the defining side-chain precursor (in its free acid or ammonium salt form) for the semi-synthetic second-generation cephalosporin antibiotic cefuroxime, where stereochemical integrity of the Z-configured methoxyimino group is essential for antibacterial potency [2].

Why Generic Substitution of (2Z)-furan-2-yl(methoxyimino)ethanoic acid Is Scientifically Hazardous: The Stereochemical and Heterocyclic Specificity Dilemma


In-class compounds such as the corresponding (E)-isomer (CAS 69384-96-9), the aminothiazole-based syn-methoxyimino acetic acids (used in cefotaxime and ceftriaxone), and simple furanacetic acid analogs cannot be interchangeably substituted for (2Z)-furan-2-yl(methoxyimino)ethanoic acid in cefuroxime synthesis or impurity quantification. The Z-geometry of the methoxyimino group confers β-lactamase stability and target penicillin-binding protein (PBP) affinity to the final cephalosporin conjugate, whereas the E-isomer yields a clinically inferior antibiotic . Furthermore, the furan heterocycle imparts a distinct hydrophilicity profile that cannot be replicated by phenyl, thiazole, or tetrazole surrogates, directly affecting both the pharmacokinetics of the derived cephalosporin and the chromatographic retention behavior of the acid itself during purity analysis [1].

Quantitative Differential Evidence: (2Z)-furan-2-yl(methoxyimino)ethanoic acid vs. Closest Analogs and Process Benchmarks


Stereochemical Purity as a Determinant of Final API Potency: Z-Isomer vs. E-Isomer in Cefuroxime Synthesis

The (Z)-oxime configuration of the methoxyimino group in the side-chain acid precursor dictates the β-lactamase resistance and antibacterial spectrum of the resulting cefuroxime. The corresponding (E)-isomer (CAS 69384-96-9), when incorporated into the cephalosporin nucleus, produces a final antibiotic with significantly diminished activity against Gram-negative bacteria. This stereochemical requirement means that procurement of the Z-isomer with verified isomeric purity is non-negotiable for cefuroxime manufacturing [1].

Cephalosporin SAR Stereochemistry Antibacterial potency β-Lactamase stability

One-Pot Chemoenzymatic Synthesis Yield Advantage: 81% vs. 34% for Conventional Multi-Step Route

A 2025 publication demonstrated a one-pot three-step chemoenzymatic synthesis of (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid (SMIA, the free acid form of the target compound) from biomass-derived furfural, achieving an 81% overall yield. In gram-scale production, SMIA was isolated in 63% yield [1]. This represents a dramatic improvement over the conventional industrial route starting from furan via sequential Friedel–Crafts acylation, Beckmann rearrangement, and oximation, which delivers an overall yield of approximately 34% [1].

Green chemistry Chemoenzymatic synthesis Process yield Biomass-derived furfural

Z-Selectivity Optimization: 92.63% Z-Configuration vs. Lower-Selectivity Oximation Conditions

Optimization of the oximation step in the synthesis of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid from 2-acetylfuran yielded a Z-configuration selectivity of 92.63% [1]. This high selectivity minimizes the co-formation of the undesired (E)-isomer, which must be separated or controlled as a process impurity. Without optimized conditions (temperature, pH, stoichiometry), typical oximation of 2-oxo-furanacetic acid with methoxyamine can produce significantly lower Z/E ratios, increasing purification burden and reducing usable yield [2].

Oximation Stereoselectivity Process optimization Z/E ratio

Degradation Kinetics and pH-Dependent Stability: Critical Parameter for Storage and Formulation Compatibility

The degradation of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid follows first-order kinetics, with the degradation rate accelerating as pH decreases [1]. This pH-dependent stability profile has direct consequences for storage, handling, and downstream reaction compatibility: the free acid form is significantly less stable under acidic conditions, whereas the ammonium salt form (SMIA, CAS 97148-39-5) offers improved handling characteristics and is the preferred form for industrial cefuroxime synthesis [2].

Stability Degradation kinetics pH dependence Storage conditions

Process Hazard Reduction: Elimination of Toxic NaCN in the Chemoenzymatic Route vs. Conventional 2-Furoic Acid Oxidation

A previously described laboratory-scale synthesis of 2-(furan-2-yl)-2-oxoacetic acid (FOAc), the key intermediate en route to the target compound, employed highly toxic sodium cyanide (NaCN) and achieved a total yield of approximately 77% from 2-furoic acid [1]. The 2025 chemoenzymatic route completely eliminates NaCN, replacing it with a laccase-TEMPO oxidation system, while achieving a superior overall yield of 81% directly to the target acid without requiring isolation of FOAc [1]. This dual advantage—eliminating a hazardous reagent while simultaneously increasing yield—is a critical differentiator for process safety compliance and waste management cost.

Process safety Cyanide-free synthesis Green chemistry Toxic reagent elimination

E-Isomer as a Distinct, Separately Cataloged Impurity Standard: Quantitative Differentiation by CAS Number and Pharmacopoeial Identity

The (E)-isomer, (E)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (CAS 69384-96-9), is separately cataloged and commercially available as a distinct cefuroxime impurity standard . The existence of two discrete CAS numbers for Z- and E-isomers underscores that these are treated as chemically distinct entities under pharmacopoeial frameworks (e.g., European Pharmacopoeia). The target compound (CAS 39684-61-2) is designated as Cefuroxime EP Impurity I, and its chromatographic resolution from the E-isomer is a mandatory performance characteristic of any compendial HPLC method for cefuroxime purity testing. Procurement of the incorrect isomer would invalidate analytical method development, validation, and regulatory submission data .

Impurity profiling Pharmacopoeial standards E-isomer Analytical reference

Best Research and Industrial Application Scenarios for (2Z)-furan-2-yl(methoxyimino)ethanoic acid (CAS 39684-61-2)


Cefuroxime Sodium and Cefuroxime Axetil API Manufacturing: Side-Chain Precursor with Verified Z-Isomer Purity

This compound, in its free acid or ammonium salt form (SMIA, CAS 97148-39-5), is the irreplaceable side-chain precursor for the industrial synthesis of cefuroxime sodium and cefuroxime axetil. The Z-stereochemistry of the methoxyimino group is a prerequisite for clinically meaningful β-lactamase stability and Gram-negative antibacterial spectrum in the final API [1]. Cefuroxime, a second-generation cephalosporin originally developed by Glaxo (now GSK) and first marketed as Zinacef in 1978, remains a WHO Essential Medicine, ensuring sustained procurement demand for its side-chain intermediate [2].

Analytical Reference Standard for Pharmacopoeial Impurity Profiling of Cefuroxime Drug Substances and Products

As Cefuroxime EP Impurity I, this compound is essential for HPLC method development, validation, and routine quality control testing of cefuroxime sodium, cefuroxime axetil, and related formulations. The Z-isomer must be chromatographically resolved from the E-isomer (CAS 69384-96-9), and quantitative limits for this impurity are specified in pharmacopoeial monographs. Procurement of high-purity, well-characterized reference material (typically ≥98% purity by HPLC) is mandatory for ANDA/505(b)(2) regulatory submissions and commercial batch release testing [1].

Green Chemistry Process Development: Chemoenzymatic Route Scale-Up and Technology Transfer

The 2025 demonstration of an 81%-yield, cyanide-free, one-pot chemoenzymatic synthesis of this compound from biomass-derived furfural [1] creates new procurement and technology transfer opportunities. Organizations engaged in cephalosporin intermediate manufacturing can evaluate this route as a replacement for the conventional 34%-yield, multi-step process. The elimination of NaCN and the use of renewable furfural feedstock align with pharmaceutical industry sustainability initiatives and may reduce regulatory barriers for new manufacturing facilities.

Structure–Activity Relationship (SAR) Studies on Cephalosporin and β-Lactam Antibiotic Side-Chain Modifications

This furan-based methoxyimino acid serves as a comparator compound in medicinal chemistry programs exploring novel cephalosporin side chains. Its hydrophilicity, steric profile, and electronic properties conferred by the furan ring can be quantitatively contrasted with aminothiazole-based syn-methoxyimino acids (used in cefotaxime and ceftriaxone) and tetrazole-based analogs, providing SAR data to guide the design of next-generation β-lactam antibiotics with altered pharmacokinetic or antibacterial spectra [1].

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